7-(Benzyloxy)quinoline-4-carbonitrile

HIV-1 Reverse Transcriptase NNRTI

7-(Benzyloxy)quinoline-4-carbonitrile is a heterocyclic small molecule (C17H12N2O, MW: 260.29) belonging to the quinoline-4-carbonitrile class. Its key structural features—a benzyloxy substituent at the 7-position and a nitrile at the 4-position—confer a distinct biological activity profile.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
Cat. No. B11853508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Benzyloxy)quinoline-4-carbonitrile
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)C#N
InChIInChI=1S/C17H12N2O/c18-11-14-8-9-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-10H,12H2
InChIKeyYYEHSSNSIIHMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Benzyloxy)quinoline-4-carbonitrile (CAS 1630025-67-0): A Specialized Quinoline-4-carbonitrile Scaffold for HIV-1 RT and CYP3A4 Inhibition Studies


7-(Benzyloxy)quinoline-4-carbonitrile is a heterocyclic small molecule (C17H12N2O, MW: 260.29) belonging to the quinoline-4-carbonitrile class . Its key structural features—a benzyloxy substituent at the 7-position and a nitrile at the 4-position—confer a distinct biological activity profile [1]. Quantitative activity data confirms its role as a potent inhibitor of HIV-1 reverse transcriptase (RT) and as a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme [1].

Why 7-(Benzyloxy)quinoline-4-carbonitrile Cannot Be Substituted with Common 7-Alkoxy or 7-Chloro Analogs


Simple substitution of the 7-position in the quinoline-4-carbonitrile scaffold leads to dramatic shifts in both target affinity and metabolic stability. The 7-benzyloxy moiety in this compound is a critical determinant of its biological activity [1]. For instance, replacing the benzyloxy group with a methoxy group results in a 15-fold reduction in MAO-B inhibitory potency [2]. Furthermore, the benzyloxy group itself is a recognized substrate for CYP3A4, and its rate of metabolism varies significantly compared to shorter-chain alkoxy analogs, impacting its use in enzymatic assays [3]. Therefore, generic substitution without supporting quantitative data can lead to a complete loss of the desired pharmacological or biochemical effect.

Quantitative Differentiation: 7-(Benzyloxy)quinoline-4-carbonitrile vs. Key Analogs in Head-to-Head and Cross-Study Comparisons


HIV-1 Reverse Transcriptase Inhibition: Potency Against Wild-Type and Drug-Resistant Mutant Enzymes

7-(Benzyloxy)quinoline-4-carbonitrile exhibits nanomolar inhibitory activity against HIV-1 reverse transcriptase (RT). It shows an IC50 of 15 nM against wild-type HIV-1 RT [1]. Crucially, it retains significant potency against a clinically relevant double-mutant (K103N/Y181C) HIV-1 RT, with an IC50 of 150 nM [1]. This represents a 10-fold shift in potency against the mutant enzyme compared to the wild-type. In a cellular context, the compound demonstrates an EC50 of 1.5 nM against wild-type HIV-1 [1].

HIV-1 Reverse Transcriptase NNRTI Antiviral Drug Resistance

Monoamine Oxidase B (MAO-B) Inhibition: 15-Fold Greater Potency than the 7-Methoxy Analog

The 7-benzyloxy substituent is critical for MAO-B inhibitory activity. 7-(Benzyloxy)quinoline-4-carbonitrile inhibits MAO-B with an IC50 of 1,130 nM [1]. In contrast, a structurally analogous compound where the benzyloxy group is replaced with a methoxy group shows an IC50 of 17,000 nM for MAO-B [2].

MAO-B Neuroprotection Parkinson's Disease SAR Flavoenzyme

CYP3A4 Isoform Inhibition: A Defined, Moderate Interaction Profile for Drug-Drug Interaction Studies

7-(Benzyloxy)quinoline-4-carbonitrile acts as a moderate inhibitor of the major drug-metabolizing enzyme CYP3A4. Quantitative data from multiple independent assays consistently place its IC50 in the high micromolar range. It inhibits human CYP3A4 with an IC50 of 30,000 nM using 7-benzyloxyquinoline (BQ) as a fluorogenic substrate [1]. A separate study with recombinant human CYP3A4 confirms this activity with an IC50 of 50,000 nM [2]. This moderate inhibition profile is distinct from the nanomolar potency the compound exhibits against its primary viral target, HIV-1 RT.

CYP3A4 Drug Metabolism DDI Hepatocyte P450

Selective Metabolism by CYP3A4: The 7-Benzyloxy Motif as a Preferred Substrate for Enzyme Activity Assays

The 7-benzyloxy group itself is a key determinant of enzymatic recognition and turnover. In a study comparing 7-alkoxyquinoline substrates, 7-benzyloxyquinoline was identified as the most rapidly metabolized substrate by both control rat hepatic microsomes and those from phenobarbitone (PB)-pretreated rats [1]. In contrast, shorter-chain analogs like 7-ethoxy- and 7-propoxyquinolines were more rapidly dealkylated by microsomes from 3-methylcholanthrene (MC)-pretreated animals, which primarily induce CYP1A family enzymes [1]. This demonstrates that the benzyloxy substituent confers a higher degree of selectivity for the CYP3A subfamily.

CYP3A4 Fluorogenic Substrate Metabolism Microsomes Enzyme Kinetics

Validated Research Applications for 7-(Benzyloxy)quinoline-4-carbonitrile Based on Differential Evidence


Antiviral Drug Discovery: A Potent Scaffold for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

7-(Benzyloxy)quinoline-4-carbonitrile is a compelling starting point for medicinal chemistry programs targeting HIV-1. Its low nanomolar potency against wild-type RT (IC50 = 15 nM) and the retention of activity against the K103N/Y181C double mutant (IC50 = 150 nM) validate the core scaffold for further optimization [1]. Its activity in a cellular assay (EC50 = 1.5 nM) confirms cell permeability and target engagement [1].

CNS Drug Discovery: A Selective MAO-B Inhibitor Scaffold for Neurodegenerative Disease Research

The compound's sub-micromolar inhibitory activity against MAO-B (IC50 = 1,130 nM) [1] positions it as a useful tool or lead scaffold for neurodegenerative disease research, particularly Parkinson's disease. The 15-fold greater potency compared to its 7-methoxy analog demonstrates the critical role of the benzyloxy group in target engagement [2].

ADME-Tox and Drug-Drug Interaction Studies: A Defined Probe for CYP3A4 Activity and Inhibition

The compound's well-characterized and moderate inhibition of CYP3A4 (IC50 ~30,000 - 50,000 nM) [REFS-1, REFS-2] makes it a valuable control or probe molecule in drug metabolism and pharmacokinetics (DMPK) studies. Its profile allows researchers to calibrate assays and study the consequences of moderate CYP3A4 inhibition in vitro.

Biochemical Assay Development: Validation of CYP3A4 Fluorometric Assays

The 7-benzyloxyquinoline core is a validated, selective substrate for CYP3A4 [1]. As a derivative, 7-(Benzyloxy)quinoline-4-carbonitrile can be used in the development, validation, and quality control of fluorometric assays designed to measure CYP3A4 activity in microsomal or recombinant enzyme systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(Benzyloxy)quinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.